molecular formula C49H84N2O18 B050267 Spiramycin adipate CAS No. 68880-55-7

Spiramycin adipate

Cat. No. B050267
CAS RN: 68880-55-7
M. Wt: 989.2 g/mol
InChI Key: PLQDGTZICFBBSO-DPUAUXBSSA-N
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Description

Spiramycin adipate is a 16-membered ring macrolide antibiotic from Streptomyces ambofaciens . It inhibits bacterial protein synthesis at the level of peptidy-tRNA dissociation from ribosomes . It is mainly used against Gram-positive bacteria .


Synthesis Analysis

Spiramycin is synthesized by Streptomyces ambofaciens . The spiramycin molecule consists of a polyketide lactone ring (platenolide) synthesized by a type I polyketide synthase, to which three deoxyhexoses (mycaminose, forosamine, and mycarose) are attached successively in this order . These sugars are essential to the antibacterial activity of spiramycin .


Molecular Structure Analysis

The molecular formula of Spiramycin adipate is C49H84N2O18 . Its molecular weight is 989.2 g/mol .


Chemical Reactions Analysis

Spiramycin adipate inhibits bacterial protein synthesis at the level of peptidy-tRNA dissociation from ribosomes .


Physical And Chemical Properties Analysis

The molecular weight of Spiramycin adipate is 989.2 g/mol . The molecular formula is C49H84N2O18 .

Scientific Research Applications

Treatment of Bronchopulmonary Infections

Spiramycin adipate has been used to treat bronchopulmonary infections in adults . It’s an antibiotic that can help fight against bacterial infections in the bronchial tubes and lungs.

Study of Septicemia in Mice

This compound has been used in scientific research to study septicemia in mice . Septicemia, also known as blood poisoning, is a serious bloodstream infection. It’s also a way to understand how the drug might interact with the disease.

Pharmacokinetic/Pharmacodynamic Modeling

Spiramycin adipate has been used in pharmacokinetic/pharmacodynamic (PK/PD) modeling against Mycoplasma synoviae in chickens . This research aimed to assess the pharmacokinetics/pharmacodynamics and tissue residues of spiramycin in chickens .

Treatment of Mycoplasma synoviae in Chickens

The appropriate oral dose of spiramycin against Mycoplasma synoviae was estimated to be 15.6 mg/kg . Thus, it’s recommended as an oral dose of 15.6 mg spiramycin/kg against M. synoviae in chickens .

Tissue Depletion Study

A tissue depletion study was performed in chickens receiving spiramycin at 17 mg/kg/day orally for 7 days . The computed withdrawal periods of spiramycin were 11, 10, and 7 days for liver, muscle, and skin and fat, respectively .

Voltammetric Assay

A simple, cost-effective, and efficient differential pulse voltammetric (DPV) assay for monitoring spiramycin adipate in its dosage forms, urine, and milk samples at an activated glassy carbon electrode (GCE) was developed . This assay exhibited high sensitivity, excellent repeatability, and good selectivity .

Future Directions

Spiramycin adipate has been found to be an appropriate first-line treatment of acute bronchial and/or pulmonary infections in adults . While it is inferior to benzylpenicillin against Mycoplasma, Chlamydia, and Legionella, spiramycin is as active as, and better tolerated than, erythromycin .

properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12+,16-14+;/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34?,35+,36-,37-,38-,39+,40+,41+,42+,43-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQDGTZICFBBSO-DPUAUXBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CC[C@@H]([C@H](O4)C)N(C)C.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H84N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiramycin adipate

CAS RN

68880-55-7
Record name Spiramycin adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068880557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiramycin, hexanedioate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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